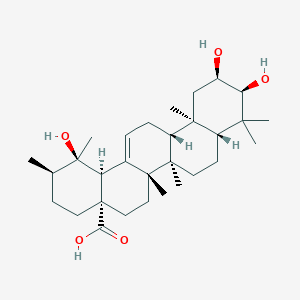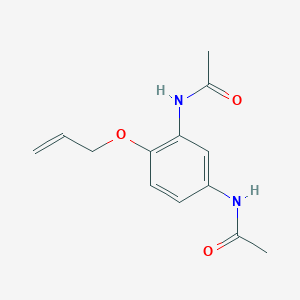
Raloxifene-d4
概要
説明
Raloxifene-d4, also known as Evista or Raloxifene hydrochloride, is a selective estrogen receptor modulator (SERM) that was initially developed as an estrogen replacement therapy. It is a derivative of the naturally occurring hormone, raloxifene, and has been used in medical research to study the effects of estrogen on the body. This compound is a potent estrogen agonist and antagonist that has been used in laboratory studies to investigate the effects of estrogen on the body.
科学的研究の応用
Pharmacology and Bioactivation : Raloxifene inhibits cytochrome P450 3A4 in human liver microsomal incubations, leading to irreversible enzyme inhibition and thiol adduct formation (Chen et al., 2002).
Clinical Applications : It is primarily used as a benzothiophene selective estrogen receptor modulator (SERM) for postmenopausal osteoporosis and breast cancer treatment (Qin et al., 2009). Raloxifene increases bone density, decreases bone turnover, and improves the serum lipid profile in postmenopausal women with osteoporosis or low bone density (Meunier et al., 1999). It also reduces the risk of breast cancer in women with osteoporosis after 4 years of treatment (Cauley et al., 2004).
Bone Health : Raloxifene improves intrinsic toughness in non-viable bone, enhancing bone strength through an increase in matrix-bound water (Gallant et al., 2014). It negatively modulates osteoclasts and positively affects osteoblasts, suggesting an antiresorptive role and also a modulating effect on bone remodeling (Taranta et al., 2002).
Cardiovascular Research : Raloxifene is being studied to see if it lowers the risk of coronary death, nonfatal myocardial infarction, and hospitalized acute coronary syndromes and reduces the risk of invasive breast cancer in women at high risk for major coronary events (Mosca, 2001). It also acutely stimulates nitric oxide release from human endothelial cells via an activation of endothelial nitric oxide synthase (Simoncini & Genazzani, 2000).
Other Applications : Raloxifene is used for postmenopausal osteoporosis prevention and treatment, and has potential effects on breast cancer prevention, cardiovascular disease, and uterine disorders (Gluck & Maricic, 2002). Additionally, it improves verbal memory and decreases the risk of mild cognitive impairment and Alzheimer's disease in menopausal women (Yang, Yu, & Zhang, 2013).
Side Effects : However, raloxifene increases the risk of deep venous thrombosis (DVT) and pulmonary embolism (PE) in postmenopausal women (Adomaityte, Farooq, & Qayyum, 2008).
作用機序
Target of Action
Raloxifene-d4, like its parent compound Raloxifene, is a selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors .
Mode of Action
This compound interacts with its targets, the estrogen receptors, in a tissue-specific manner. In bone and lipid metabolism, it acts as an estrogen agonist, preventing bone loss and regulating lipid metabolism . In breast and uterine tissues, it acts as an estrogen antagonist, blocking some estrogen effects . This dual action allows this compound to provide the beneficial effects of estrogen in certain tissues while avoiding the potential adverse effects of estrogen in others .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also induces cellular autophagy, a process that removes unnecessary or dysfunctional components from cells . Furthermore, it can counteract Spike-mediated ADAM17 activation in human pulmonary cells .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of Raloxifene. It has a low oral bioavailability of about 2% due to its low aqueous solubility, extensive first-pass metabolism, P-gp efflux, and presystemic glucuronide conjugation . When administered in the form of solid lipid nanoparticles (slns), the bioavailability of raloxifene significantly improves, with a 406-fold improvement in Cmax and a 440-fold improvement in AUC (0-72 h) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve cognition in older adults , provide protection against Aβo-induced neuronal cell injury , and decrease the risk of breast cancer in postmenopausal women . It also has antioxidant and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as apigenin, can affect the pharmacokinetics of this compound, leading to changes in its bioavailability . Furthermore, the physiological environment, such as the hormonal status of the individual (e.g., postmenopausal women), can also influence the action of this compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Raloxifene-d4, like its parent compound Raloxifene, interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the estrogen receptor, acting as an estrogen agonist in preosteoclastic cells, which results in the inhibition of their proliferative capacity . This interaction with the estrogen receptor is key to this compound’s role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective estrogen receptor modulator, this compound acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, long-term use of Raloxifene has been shown to influence thyroid function test profiles . Additionally, Raloxifene has been shown to have neuroprotective effects and positive lipid responses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on the effects of Raloxifene on atherosclerosis, diabetes mellitus, and weight gain in postmenopausal women, it was found that the combination of Raloxifene, aspirin, and estrogen exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound . It undergoes metabolism in the intestines and liver devoid of cytochrome P450 pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known that Raloxifene is associated with lower IGF-I/IGFBP-3 and insulin/glucose ratios, indicating its role in transport and distribution .
Subcellular Localization
Given its interactions with the estrogen receptor, it is likely that this compound is localized in areas of the cell where these receptors are present .
特性
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUITABIAKMVPG-RZOBCMOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649149 | |
| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185076-44-1 | |
| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)



![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)


